molecular formula C15H15F3N4O B2800836 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 1797674-67-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2800836
CAS No.: 1797674-67-9
M. Wt: 324.307
InChI Key: DMLYTLZTFDXSQB-UHFFFAOYSA-N
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Description

“N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide” is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)- (pentafluorophenyl)methylene]acetohydrazide”, has been reported. Its molecular formula is C16H10F8N4O, and it has an average mass of 426.264 Da .


Physical and Chemical Properties Analysis

A similar compound, “2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)- (pentafluorophenyl)methylene]acetohydrazide”, has a density of 1.7±0.1 g/cm3, a molar refractivity of 82.1±0.5 cm3, and a polar surface area of 59 Å2 .

Scientific Research Applications

Synthesis and Chemical Characterization

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide and its derivatives are subject to various synthesis and characterization studies to explore their chemical properties and potential applications. For example, the synthesis and characterization of celecoxib derivatives, which include similar structural motifs, have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are synthesized through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, with their structures confirmed by spectral methods (Ş. Küçükgüzel et al., 2013).

Cycloaddition Reactions

Cycloaddition reactions involving compounds with trifluoromethyl groups, similar to this compound, have been explored for the formation of cyclopropanes and Δ1-pyrazolines. These reactions, particularly with 2,2,2-trifluorodiazoethane, demonstrate the potential for creating structurally complex and functionalized molecular frameworks (J. Atherton & R. Fields, 1968).

Biological Evaluation

The biological evaluation of compounds structurally related to this compound, such as the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors (including celecoxib), reveals significant insights into their pharmacological potential. These studies involve extensive structure-activity relationship (SAR) work and in vitro and in vivo evaluations to determine their efficacy as COX-2 inhibitors, highlighting their relevance in therapeutic applications like rheumatoid arthritis and osteoarthritis treatment (T. Penning et al., 1997).

Antimycobacterial Activity

The synthesis and in vitro evaluation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles for antimycobacterial activity against Mycobacterium tuberculosis, including INH-resistant strains, show that certain derivatives exhibit potent activity. This suggests the potential of these compounds in developing new antimycobacterial agents (P. E. Almeida da Silva et al., 2008).

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYTLZTFDXSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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